molecular formula C14H10N2O3 B8622402 3-Methyl-6-(pyridine-3-carbonyl)-1,3-benzoxazol-2(3H)-one CAS No. 140623-45-6

3-Methyl-6-(pyridine-3-carbonyl)-1,3-benzoxazol-2(3H)-one

Cat. No. B8622402
M. Wt: 254.24 g/mol
InChI Key: IWWGBTICXMSSTP-UHFFFAOYSA-N
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Patent
US05147883

Procedure details

The flask is equipped with a reflux condenser and taken to an oil bath at a temperature in the region of 45° C. 6 g (0.04 mol) of 3-methylbenzoxazolinone and 10.6 g (0.06 mol) of nicotinoyl chloride hydrochloride are introduced.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[O:4][C:3]1=[O:11].Cl.[C:13](Cl)(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=1>>[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][C:9]([C:13](=[O:20])[C:14]3[CH:19]=[CH:18][CH:17]=[N:16][CH:15]=3)=[CH:10][C:5]=2[O:4][C:3]1=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CN1C(OC2=C1C=CC=C2)=O
Name
Quantity
10.6 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask is equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
taken to an oil bath at a temperature in the region of 45° C

Outcomes

Product
Name
Type
Smiles
CN1C(OC2=C1C=CC(=C2)C(C2=CN=CC=C2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.